N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine
CAS No.: 339013-13-7
Cat. No.: VC5519914
Molecular Formula: C18H18N4
Molecular Weight: 290.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339013-13-7 |
|---|---|
| Molecular Formula | C18H18N4 |
| Molecular Weight | 290.37 |
| IUPAC Name | 3,6-diphenyl-N-propan-2-yl-1,2,4-triazin-5-amine |
| Standard InChI | InChI=1S/C18H18N4/c1-13(2)19-18-16(14-9-5-3-6-10-14)21-22-17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20,22) |
| Standard InChI Key | GEDUHPXHVXGKPO-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Identification and Basic Properties
Molecular Architecture
N-Isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles with demonstrated utility in medicinal and materials chemistry . The compound’s structure features:
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Phenyl substituents at positions 3 and 6, contributing aromatic stacking interactions and steric bulk.
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Isopropylamine at position 5, introducing a secondary amine group with potential for hydrogen bonding and nucleophilic reactivity.
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A 1,2,4-triazine core, which confers electron-deficient characteristics amenable to cycloaddition and substitution reactions .
Table 1 summarizes key identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 339013-13-7 |
| Molecular Formula | C₁₈H₁₈N₄ |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | 3,6-Diphenyl-N-(propan-2-yl)-1,2,4-triazin-5-amine |
Spectroscopic Characteristics
While experimental spectral data for this specific compound is unavailable, analogous triazines provide predictive insights:
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¹H NMR: Phenyl protons typically resonate at δ 7.2–7.6 ppm as multiplet signals . The isopropyl group’s methine proton (CH(CH₃)₂) appears as a septet near δ 3.2–3.5 ppm, with methyl groups as doublets at δ 1.2–1.4 ppm .
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¹³C NMR: The triazine ring carbons are expected between δ 150–160 ppm, while aromatic carbons range from δ 125–140 ppm .
Synthetic Methodologies
General Approaches to 1,2,4-Triazine Synthesis
The parent 1,2,4-triazine scaffold is commonly constructed via:
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Cyclization of hydrazones: Diazonium salts coupled with cyanoacetylcyanamide intermediates yield 2-arylhydrazono-2-cyanoacetylcyanamides, which cyclize under thermal or acidic conditions .
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Condensation reactions: Substituted amidines or thioureas react with α-keto esters or nitriles to form triazine rings .
Rationale for N-Isopropyl-3,6-Diphenyl-1,2,4-Triazin-5-Amine Synthesis
While no explicit protocol exists for this compound, its synthesis likely involves:
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Introduction of phenyl groups: Electrophilic aromatic substitution or Suzuki-Miyaura coupling could install phenyl rings at positions 3 and 6 .
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Amine functionalization: Nucleophilic substitution at position 5 using isopropylamine under basic conditions, potentially via intermediates like 5-chloro-3,6-diphenyl-1,2,4-triazine.
Table 2 outlines a hypothetical synthetic route:
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Diazonium salt formation | NaNO₂, HCl, 0–5°C |
| 2 | Coupling with cyanoacetylcyanamide | Aqueous NaOH, 0–5°C |
| 3 | Cyclization to triazine core | Reflux in ethanol-water |
| 4 | Amination with isopropylamine | K₂CO₃, DMF, 80°C |
Physicochemical and Reactivity Profiles
Predicted Physical Properties
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the triazine core’s polarity; limited solubility in water .
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Melting Point: Estimated 220–250°C based on analogs with similar substituents .
Chemical Reactivity
Key reactive sites include:
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